molecular formula C22H25N3OS B5463248 4-{[4-(4-METHOXYPHENYL)PIPERAZINO]METHYL}-2-(2-METHYLPHENYL)-1,3-THIAZOLE

4-{[4-(4-METHOXYPHENYL)PIPERAZINO]METHYL}-2-(2-METHYLPHENYL)-1,3-THIAZOLE

Cat. No.: B5463248
M. Wt: 379.5 g/mol
InChI Key: FDCJFPLNRCBYMT-UHFFFAOYSA-N
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Description

4-{[4-(4-METHOXYPHENYL)PIPERAZINO]METHYL}-2-(2-METHYLPHENYL)-1,3-THIAZOLE is a complex organic compound that features a thiazole ring, a piperazine moiety, and methoxyphenyl and methylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-METHOXYPHENYL)PIPERAZINO]METHYL}-2-(2-METHYLPHENYL)-1,3-THIAZOLE typically involves multiple steps, starting with the preparation of the thiazole ring and subsequent functionalization. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of parallel solid-phase synthesis and photocatalytic synthesis methods .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-METHOXYPHENYL)PIPERAZINO]METHYL}-2-(2-METHYLPHENYL)-1,3-THIAZOLE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-{[4-(4-METHOXYPHENYL)PIPERAZINO]METHYL}-2-(2-METHYLPHENYL)-1,3-THIAZOLE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(4-METHOXYPHENYL)PIPERAZINO]METHYL}-2-(2-METHYLPHENYL)-1,3-THIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase with high specificity makes it a promising candidate for further research in medicinal chemistry .

Properties

IUPAC Name

4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-(2-methylphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS/c1-17-5-3-4-6-21(17)22-23-18(16-27-22)15-24-11-13-25(14-12-24)19-7-9-20(26-2)10-8-19/h3-10,16H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCJFPLNRCBYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CS2)CN3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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